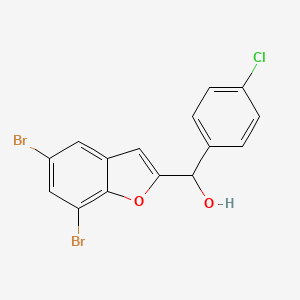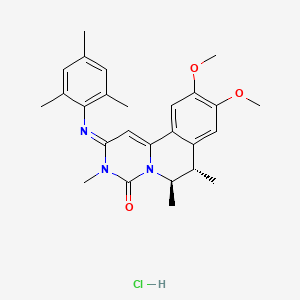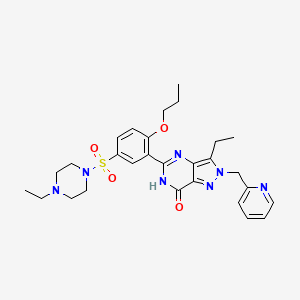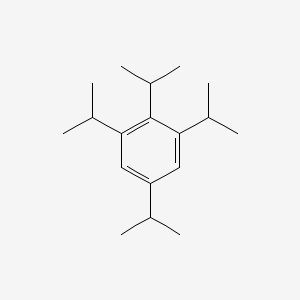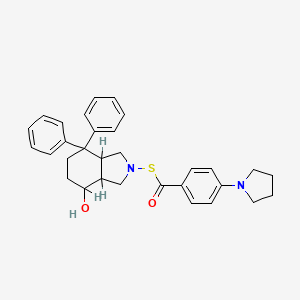
(4-(alpha-(4-Anilino-1-naphthyl)-4-(dimethylamino)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the alkylphenol family and is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as non-ionic surfactants.
Substitution: It can undergo electrophilic substitution reactions, where the phenolic hydroxyl group can be substituted with various functional groups.
Polymerization: It can participate in polymerization reactions to form phenolic resins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions include nonylphenol ethoxylates and phenolic resins.
Scientific Research Applications
4-Nonylphenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and resins.
Biology: It is studied for its endocrine-disrupting properties and its effects on aquatic life.
Medicine: Research is ongoing to understand its potential impacts on human health, particularly its estrogenic effects.
Industry: It is used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The molecular targets include estrogen receptors in both aquatic organisms and mammals, affecting reproductive and developmental processes.
Comparison with Similar Compounds
4-Nonylphenol is similar to other alkylphenols such as octylphenol and dodecylphenol. its branched structure and specific alkyl chain length give it unique properties, such as higher hydrophobicity and different surfactant characteristics. These differences make it particularly useful in certain industrial applications where other alkylphenols may not be as effective.
Similar compounds include:
Octylphenol: Another alkylphenol with a shorter alkyl chain.
Dodecylphenol: An alkylphenol with a longer alkyl chain.
Bisphenol A: A related compound with two phenol groups.
By understanding the unique properties and applications of 4-Nonylphenol, researchers and industry professionals can better utilize this compound in various fields while also addressing its environmental and health impacts.
Properties
CAS No. |
84962-85-6 |
|---|---|
Molecular Formula |
C36H37N3O3 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;2-hydroxypropanoate |
InChI |
InChI=1S/C33H31N3.C3H6O3/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;1-2(4)3(5)6/h5-23H,1-4H3;2,4H,1H3,(H,5,6) |
InChI Key |
VLBFXPPQCJCJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)[O-])O.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





